molecular formula C14H7Br2NO3 B4305266 2,4-dibromo-7-nitrodibenzo[b,f]oxepine

2,4-dibromo-7-nitrodibenzo[b,f]oxepine

Cat. No.: B4305266
M. Wt: 397.02 g/mol
InChI Key: XSQDOTBOTICNCY-UHFFFAOYSA-N
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Description

2,4-Dibromo-7-nitrodibenzo[b,f]oxepine is a chemical compound with the molecular formula C₁₄H₇Br₂NO₃. It is a derivative of dibenzo[b,f]oxepine, characterized by the presence of two bromine atoms and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-7-nitrodibenzo[b,f]oxepine typically involves the bromination and nitration of dibenzo[b,f]oxepine derivatives. One common method includes the reaction of dibenzo[b,f]oxepine with bromine in the presence of a catalyst, followed by nitration using nitric acid under controlled conditions . The reaction conditions, such as temperature and solvent, are crucial to ensure the selective bromination and nitration at the desired positions on the oxepine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain precise control over reaction conditions and to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-7-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-7-nitrodibenzo[b,f]oxepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-7-nitrodibenzo[b,f]oxepine involves its interaction with microtubules, which are essential components of the cytoskeleton. The compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics interferes with cell division, making it a potential candidate for anticancer therapies . The molecular pathways involved include the inhibition of mitosis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dibromo-9-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br2NO3/c15-10-5-9-2-1-8-3-4-11(17(18)19)7-13(8)20-14(9)12(16)6-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQDOTBOTICNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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